N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Description
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H16FN7OS and its molecular weight is 433.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
One study mentions that a compound with a similar structure showed superior top1 inhibitory activity compared with the powerful natural top1-inhibitor camptothecin . This suggests that the compound may interact with its targets by inhibiting their activity, leading to changes in cellular processes.
Biochemical Pathways
These could potentially include pathways related to inflammation, microbial growth, nerve function, and tumor growth .
Pharmacokinetics
The solubility of a compound in water, alcohol, and ether, as well as its resistance to reactivity with electrophiles, can influence its bioavailability . These properties can affect how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted.
Result of Action
Based on the potential biological activities associated with similar thiazole ring structures, the compound could potentially have effects such as reducing inflammation, inhibiting microbial growth, protecting nerve cells, and inhibiting tumor growth .
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN7OS/c22-17-9-5-4-8-16(17)19-25-21-28(27-19)15(13-31-21)10-11-23-20(30)18-12-24-29(26-18)14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQWSNMIXUEVOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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